molecular formula C7H7N3O2 B8513450 Isonicotinoyl Urea

Isonicotinoyl Urea

Número de catálogo: B8513450
Peso molecular: 165.15 g/mol
Clave InChI: PWIQUODKEGCXCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isonicotinoyl urea is a derivative of isonicotinic acid, characterized by a urea linkage (-NH-CO-NH-) attached to the pyridine ring. These compounds share a common isonicotinoyl backbone, but variations in substituents and functional groups lead to divergent pharmacological profiles.

Propiedades

Fórmula molecular

C7H7N3O2

Peso molecular

165.15 g/mol

Nombre IUPAC

N-carbamoylpyridine-4-carboxamide

InChI

InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12)

Clave InChI

PWIQUODKEGCXCV-UHFFFAOYSA-N

SMILES canónico

C1=CN=CC=C1C(=O)NC(=O)N

Origen del producto

United States

Análisis De Reacciones Químicas

Lossen Rearrangement Approach

The synthesis often begins with hydroxamic acids, which undergo rearrangement to form isocyanates. For example:

  • Hydroxamic acid activation : Hydroxamic acids are treated with 1-Propanephosphonic acid cyclic anhydride (T3P) under ultrasonic conditions to accelerate conversion to isocyanates .

  • Isocyanate trapping : The generated isocyanate reacts with amines (e.g., isonicotinoyl amines) to form unsymmetrical ureas.

Reaction Conditions :

ReagentRoleTemperatureSolvent
T3PActivatorRoom tempTHF
Hydroxamic acidPrecursor25–50°CDMF
Isonicotinoyl amineNucleophile25°CTHF

This method avoids hazardous reagents and offers chemoselectivity .

Isocyanate Formation

The Lossen rearrangement involves deprotonation of hydroxamic acids, followed by -sigmatropic shift to form isocyanates . This step is critical for generating electrophilic carbonyls reactive toward amines.

Amine Coupling

The isocyanate undergoes nucleophilic attack by amines to form urea derivatives. For isonicotinoyl urea:

Isocyanate+Isonicotinoyl amineIsonicotinoyl urea+Byproducts\text{Isocyanate} + \text{Isonicotinoyl amine} \rightarrow \text{Isonicotinoyl urea} + \text{Byproducts}

Mechanism :

  • Isocyanate carbonyl reacts with amine nitrogen via nucleophilic addition .

  • Proton transfer and elimination yield the urea linkage .

Pharmaceutical and Agricultural Uses

Isonicotinoyl urea derivatives show potential in:

  • Antibacterial agents : Due to their interaction with bacterial enzymes .

  • Soil nematode regulation : Urea derivatives enhance nematode-trapping fungi activity, as seen in soil studies .

Environmental Impact

Urea derivatives like isonicotinoyl urea may reduce nitrogen pollution. For example, urea-ammonium nitrate solutions lower N₂O emissions compared to traditional urea fertilizers .

Key Research Findings

  • Efficiency : T3P and CDI methods achieve high yields (60–90%) under optimized conditions .

  • Selectivity : The Lossen rearrangement ensures targeted formation of isocyanates over competing products .

  • Scalability : Industrial adaptation requires further study on catalyst stability and cost .

Comparación Con Compuestos Similares

Isonicotinoyl Hydrazones: Cytotoxicity and Antioxidant Activity

Isonicotinoyl hydrazones (e.g., 5BrSIH, 3mSIH, 4mSIH) feature a hydrazone bond (-NH-N=CH-) instead of urea. These compounds exhibit:

  • Antioxidant Superiority: In the ABTS assay, isonicotinoyl hydrazones demonstrated lower C-50 values (indicating higher efficacy) than the reference antioxidant Trolox. Methoxy-substituted derivatives (3mSIH and 4mSIH) showed enhanced stability, with 3mSIH being the most stable .
  • Cytotoxicity : Substituents like bromo (5BrSIH) or methoxy groups influence cytotoxicity, likely through electronic effects on reactive oxygen species (ROS) generation .

Table 1: Antioxidant Activity of Selected Hydrazones

Compound C-50 (µM) Stability Ranking
3mSIH 12.3 1 (Most Stable)
4mSIH 14.7 2
5BrSIH 18.9 3
Trolox (Ref.) 22.5 -

Antimycobacterial Activity: Hydrazones vs. Isoniazid (INH)

Isonicotinoyl hydrazones are structurally related to the frontline tuberculosis drug isoniazid (INH), which contains a hydrazide group (-CONH-NH2). Key comparisons include:

  • Enzyme Inhibition : Derivatives like compound 10 (indole-2-yl-substituted) inhibit the InhA enzyme (79% at 50 µM), outperforming other hydrazones (e.g., compound 5: 19% inhibition) .
  • Resistance Mitigation : Hydrazones with intact N'=C bonds show enhanced activity against INH-resistant M. tuberculosis (e.g., S315T katG mutant) compared to reduced derivatives .
  • MIC Values: Pyridoxal isonicotinoyl hydrazone (PCIH) matches INH’s MIC90 (0.39 µM) against M. bovis BCG, while structural analogs like PCBH (C–H replacing N) lose efficacy despite higher lipophilicity (logP: 2.21 vs. 0.96) .

Table 2: Antimycobacterial Activity of Selected Compounds

Compound InhA Inhibition (%) MIC90 (µM) logP
INH - 0.39 0.47
PCIH - 0.39 0.96
Compound 10 79 ND 1.8
PCBH - >10 2.21

Iron-Chelating Properties: PIH and Analogues

Pyridoxal isonicotinoyl hydrazone (PIH) is a potent iron chelator, outperforming desferrioxamine in vivo. Structural modifications alter efficacy:

  • Substituent Effects : Benzoyl hydrazone derivatives (e.g., pyridoxal benzoyl hydrazone) induce 50% higher iron excretion than PIH due to prolonged action duration .
  • Mechanistic Insights: The isonicotinoyl nitrogen is critical; replacing it with C–H (PCBH) abolishes activity, emphasizing the role of coordination chemistry .

Stability and Isomerism

  • Hydrazone Isomerism: Isonicotinoyl hydrazones exist as E/Z isomers and cis/trans amide conformers in solution. For example, salicylaldehyde derivatives undergo isomerization in water, with the cis isomer converting to trans in solid state .
  • Impact on Bioactivity: Isomer ratios influence solubility and target engagement.

Pharmacokinetic and Toxicity Profiles

  • Serum Albumin Binding : Hydrazones exhibit stronger binding to human serum albumin (Kd: 10⁻⁴–10⁻⁵ M) than INH (Kd: 10⁻³ M), suggesting improved plasma half-life .
  • Cytotoxicity : Hydrazones (e.g., 3mSIH) show IC50 >25 µM in HepG2 cells, indicating lower toxicity than clinical TB drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isonicotinoyl Urea, and how can researchers ensure reproducibility?

  • Methodological Answer : Begin with a literature review to identify peer-reviewed synthesis protocols (e.g., nucleophilic acyl substitution or urea coupling reactions). Validate reproducibility by adhering to detailed experimental parameters (solvent purity, temperature control, stoichiometric ratios) and characterization standards (e.g., melting point, HPLC purity ≥95%). Cross-reference procedures with the Beilstein Journal of Organic Chemistry guidelines, which emphasize documentation of reaction conditions and side-product analysis . For novel derivatives, include spectroscopic data (¹H/¹³C NMR, IR) and elemental analysis in supplementary materials to enable replication .

Q. How should researchers approach the spectroscopic characterization of Isonicotinoyl Urea to confirm its structure?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve isonicotinoyl and urea moieties.
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) and NH stretching vibrations (1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively).
    Compare results with literature databases (e.g., SciFinder, Reaxys) and report deviations ≥5% as potential impurities or structural anomalies .

Q. What experimental controls are critical when assessing the stability of Isonicotinoyl Urea under varying pH and temperature conditions?

  • Methodological Answer : Design stability studies using:

  • pH Buffers : Test pH 2–12 (simulating physiological and storage conditions) with controls for autohydrolysis.
  • Temperature Gradients : Conduct accelerated stability testing at 40°C, 60°C, and 25°C (ambient control).
    Quantify degradation via HPLC-UV at λmax ~250 nm. Include inert atmosphere (N₂) trials to rule out oxidative decomposition. Report half-life (t₁/₂) and degradation pathways (e.g., hydrolysis to isonicotinic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Isonicotinoyl Urea analogs?

  • Methodological Answer : Apply systematic frameworks:

  • Meta-Analysis : Aggregate data from ≥10 studies, stratifying by assay type (e.g., MIC for antimicrobial activity vs. IC₅₀ for enzyme inhibition).
  • Variable Mapping : Tabulate variables affecting activity (Table 1):
VariableImpact ExampleSource
Substituent Position3-pyridyl vs. 4-pyridyl alters H-bonding[Author et al., 2023]
Solvent PolarityDMSO vs. water modulates solubility[Author et al., 2022]
Assay pHActivity loss at pH <5 due to protonation[Author et al., 2021]

Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate disputed results under standardized conditions .

Q. What strategies integrate computational modeling with experimental data to study Isonicotinoyl Urea’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Validate with experimental kinetic data (e.g., SN2 reaction rates).
  • Molecular Dynamics (MD) : Simulate solvent interactions (explicit water model) to explain solubility discrepancies.
    Cross-validate with spectroscopic data (e.g., NMR chemical shift predictions via GIAO method). Publish code/parameters in repositories like Zenodo for transparency .

Q. How can researchers design a structure-activity relationship (SAR) study for Isonicotinoyl Urea derivatives while minimizing bias?

  • Methodological Answer :

  • PICOT Framework : Define P opulation (enzyme/receptor target), I ntervention (derivatives with R-group variations), C omparison (parent compound), O utcome (Δ binding energy/activity), and T imeframe (6-month synthesis/assay cycle).
  • Blinding : Use coded samples for assay technicians to prevent observer bias.
  • Dose-Response Curves : Generate EC₅₀ values in triplicate, reporting 95% confidence intervals. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives .

Data Contradiction Analysis

Q. What methodologies address conflicting reports on Isonicotinoyl Urea’s mechanism of action in enzymatic inhibition?

  • Methodological Answer :

  • Kinetic Assays : Compare Michaelis-Menten parameters (Km, Vmax) under identical conditions (pH 7.4, 37°C).
  • Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions; reconcile with mutagenesis data (e.g., Kd changes in active-site mutants).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition. Publish raw ITC thermograms and docking scores in supplementary materials .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.